molecular formula C18H20N4O5S B2727138 (E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173578-88-5

(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2727138
CAS No.: 1173578-88-5
M. Wt: 404.44
InChI Key: OJXPYMJVUCULRE-CZIZESTLSA-N
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Description

(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound (E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, due to its structural complexity, finds application in the synthesis of various heterocyclic compounds. It acts as a precursor in the formation of thiophene, pyrazole, coumarin, and pyridine derivatives. These derivatives have shown antitumor activities against various cancer cell lines, highlighting the compound's significance in medicinal chemistry research for developing potential anticancer agents Mohareb & Gamaan, 2018.

Anticancer and Antioxidant Properties

The chemical structure of this compound allows for the synthesis of molecules with potent anticancer properties. Celecoxib derivatives synthesized using related compounds have demonstrated significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings suggest potential therapeutic applications of derivatives in treating various diseases, including cancer and viral infections Küçükgüzel et al., 2013.

Antimicrobial Activity

Substituted aryl meroterpenoids derived from similar structures have been identified as potential antioxidants with significant antibacterial activities. This indicates the compound's utility in synthesizing molecules with potential applications in the pharmaceutical and food industries as natural antioxidants and antimicrobial agents Chakraborty et al., 2016.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds, including pyrazolines and pyridazines, which have shown promising antipsychotic-like profiles without interacting with dopamine receptors. This unique pharmacological profile indicates its potential use in developing new antipsychotic medications Wise et al., 1987.

Properties

IUPAC Name

ethyl 2-[5,6-dimethoxy-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-5-27-16(23)10-22-12-8-13(25-3)14(26-4)9-15(12)28-18(22)20-17(24)11-6-7-19-21(11)2/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXPYMJVUCULRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=NN3C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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